6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol

Fragrance substantivity Tenacity comparison Evaporation curve design

6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol (CAS 94231-55-7, molecular formula C₁₅H₂₈O, molecular weight 224.38 g/mol) is a bicyclic monoterpenoid alcohol marketed exclusively by Firmenich as Oxania Base This fragrance ingredient belongs to the pine-derived bicyclo[3.1.1]heptane structural family and is classified as a specialty perfumery base. It is characterized by a strong green, fruity, tropical, citrus odor profile with distinct tangerine and passionfruit nuances and an 8-hour substantivity at 100%.

Molecular Formula C15H28O
Molecular Weight 224.38 g/mol
CAS No. 94231-55-7
Cat. No. B12671866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol
CAS94231-55-7
Molecular FormulaC15H28O
Molecular Weight224.38 g/mol
Structural Identifiers
SMILESCCCC(CCC1CCC2CC1C2(C)C)O
InChIInChI=1S/C15H28O/c1-4-5-13(16)9-7-11-6-8-12-10-14(11)15(12,2)3/h11-14,16H,4-10H2,1-3H3
InChIKeyKHBHMJKIAFOZKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol (CAS 94231-55-7): A Proprietary Firmenich Tropical Specialty Base


6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol (CAS 94231-55-7, molecular formula C₁₅H₂₈O, molecular weight 224.38 g/mol) is a bicyclic monoterpenoid alcohol marketed exclusively by Firmenich as Oxania Base 38230. This fragrance ingredient belongs to the pine-derived bicyclo[3.1.1]heptane structural family and is classified as a specialty perfumery base. It is characterized by a strong green, fruity, tropical, citrus odor profile with distinct tangerine and passionfruit nuances and an 8-hour substantivity at 100% [1]. The commercial product appears as a colorless to amber clear liquid with density 0.851–0.861 g/mL at 20°C, refractive index nD²⁰ 1.4680–1.4740, and flash point 47°C .

Why Generic Substitution of 6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol (Oxania Base) Risks Fragrance Performance Failure


Although several compounds share the bicyclo[3.1.1]heptane scaffold or overlap in general odor category (fruity, citrus, green), direct substitution of 6,6-dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol with structural or functional analogs predictably alters the evaporation curve, odor character, and regulatory compliance of a fragrance formulation. The combination of an 8-hour substantivity window, a specific LogP of approximately 4.00, and a distinctive green-fruity-tropical-citrus odor profile with tangerine and passionfruit facets cannot be replicated by any single in-class alternative [1]. Structural analogs such as pinoacetaldehyde (84-hour substantivity, aldehydic-pine odor) or nopol (32-hour substantivity, balsamic-woody odor) differ markedly in both tenacity and sensory character [2][3], while functional alternatives such as manzanate or dihydromyrcenol occupy different volatility and odor-space positions . The quantitative evidence below demonstrates that procurement decisions based solely on structural similarity or broad odor family membership will produce measurably different fragrance performance outcomes.

Quantitative Differentiation Evidence for 6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol (Oxania Base 38230) Versus Closest Comparators


Substantivity Differentiation: The 8-Hour Window Positions Oxania Base Between Short-Lived Top Notes and Long-Lasting Heart/Base Notes

6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol (Oxania Base) exhibits a substantivity of 8 hours at 100% on blotter, as reported by The Good Scents Company [1]. This places it in a distinct mid-duration window: it outlasts manzanate (>4 hours ) and the very short-lived generic citrus notes, yet evaporates significantly faster than the structurally related pinoacetaldehyde (84 hours [2]), nopol (32 hours [3]), or dihydromyrcenol (12 hours ). The 4-hour gap above manzanate and the 4–24-hour gap below nopol and pinoacetaldehyde provide a precisely defined tenacity niche that enables perfumers to engineer top-to-middle note transitions without resorting to blending multiple materials to approximate this behavior.

Fragrance substantivity Tenacity comparison Evaporation curve design Perfumery raw material selection

LogP-Driven Partitioning: Higher Lipophilicity of Oxania Base Predicts Different Skin Retention Versus Lower-LogP Fruity Alternatives

The target compound has a measured/calculated LogP of 3.99990 , which is substantially higher than that of the fruity ester comparator manzanate (LogP 2.667 ) and the structurally related alcohol nopol (LogP 3.09 ). In fragrance science, higher LogP values correlate with increased partitioning into lipophilic substrates (skin, fabric) and slower evaporative loss from polar media, all else being equal. The LogP difference of approximately 1.33 log units versus manzanate translates to a theoretical ~21-fold greater octanol preference, while the ~0.91 log unit difference versus nopol corresponds to an ~8-fold difference. These LogP differences are consistent with the observed substantivity pattern (8 hours vs. >4 hours and 32 hours respectively), although the relationship is not purely linear due to differing vapor pressures and molecular weights.

LogP octanol-water partition coefficient Fragrance substantivity prediction Skin retention modeling Volatility comparison

Odor Profile Divergence from Structural Analogs: Despite Shared Bicyclo[3.1.1]heptane Core, Oxania Base Delivers a Distinct Green-Fruity-Tropical Character

Although 6,6-dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol shares the 6,6-dimethylbicyclo[3.1.1]heptane core with pinoacetaldehyde and nopol, its pendant propanol side chain (saturated, C3 alcohol) yields a fundamentally different odor profile. The target compound is characterized by TGSC as 'strong green fruity tropical citrus tangerine passionfruit' at 100% [1], whereas pinoacetaldehyde (bearing an α,β-unsaturated propanal side chain on the bicyclo[3.1.1]hept-2-ene core) is described as 'fresh clean watery balsamic pine nutty natural aldehydic' [2], and nopol (bearing an ethanol side chain) is described as 'sweet balsamic citrus pine herbal' [3]. The saturated vs. unsaturated bicyclic core and alcohol vs. aldehyde functional group divergence produce non-overlapping olfactory spaces: Oxania Base occupies the green-fruity-tropical quadrant, while pinoacetaldehyde occupies the aldehydic-pine quadrant and nopol the balsamic-woody quadrant. No quantitative odor-distance metric is available for this compound class; this differentiation is based on systematic odor descriptor comparison from a single curated database.

Odor descriptor comparison Structure-odor relationship Bicyclo[3.1.1]heptane derivatives Fragrance ingredient selection

Flash Point and Hazard Classification: Oxania Base (47°C) Enables Less Restrictive Shipping and Storage Versus Lower-Flash-Point Fruity Alternatives

The flash point of Oxania Base 38230 is reported as 47°C by the distributor Ernesto Ventós . This places it above the 35°C threshold for UN Class 3 Packing Group II (highly flammable liquids) in many jurisdictions, potentially reducing shipping restrictions. By comparison, manzanate has a reported flash point of approximately 39–41°C , which may fall within a more restrictive transport category depending on the regulatory framework. Dihydromyrcenol, with a flash point of 76°C , is substantially less flammable but occupies a different odor and substantivity space (see Evidence Items 1 and 3). The 47°C flash point of Oxania Base represents an intermediate hazard profile that balances volatile top-note delivery with manageable transport and storage requirements.

Flash point comparison Dangerous goods classification Fragrance raw material logistics Regulatory compliance procurement

Purity Specification and Regulatory Certification: 99–100% Assay and Kosher/Halal Status Provide Procurement-Grade Differentiation

The commercial Oxania Base 38230 product is specified with an assay range of 99.00–100.00% [1] and is certified Kosher and Halal . While individual comparator compounds may be supplied at similar nominal purities, the combination of a tight assay specification with religious dietary compliance certification is not uniformly available across all fruity-green fragrance ingredients from all suppliers. For example, generic dihydromyrcenol is commonly supplied at 95% purity . The Tocopherol alpha content (0.0441%) specified in the Ventós technical datasheet further indicates a controlled stabilization protocol that may not be present in uncertified alternatives. This evidence is classified as Supporting Evidence because the comparator data for certification status and stabilizer content is not systematically available for all analogs; however, for procurement in regulated consumer product markets (cosmetics sold in Middle Eastern or Kosher-certified product lines), this can be a decisive selection factor.

Assay specification Kosher certification Halal certification Fragrance ingredient quality control

Optimal Application Scenarios for 6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol (Oxania Base 38230) Based on Differentiated Evidence


Fine Fragrance Top-to-Middle Note Engineering Requiring 8-Hour Green-Fruity Transitions

In fine fragrance formulations where the creative brief demands a green-fruity-citrus opening that transitions smoothly into a floral or fruity heart within 6–10 hours of skin application, Oxania Base provides an 8-hour substantivity precisely matched to this temporal window [1]. Unlike manzanate (>4 hours), which vanishes before the heart note fully develops, or pinoacetaldehyde (84 hours), which persists into the dry-down and introduces an aldehydic-pine character inconsistent with a fruity-floral architecture [2], Oxania Base delivers the intended green-fruity-tropical signature throughout the top-to-middle phase without cross-contaminating later evaporation stages. Perfumers targeting modern 'transparent floral' or 'tropical eau fraîche' structures can use Oxania Base as a single-material solution rather than blending a short-lived citrus top note with a longer-lasting green note to approximate the desired evaporation curve.

Leave-On Personal Care Products Requiring Skin-Substantive Green-Fruity Character with Balanced Volatility

For leave-on applications such as body lotions, hair conditioners, and deodorant sticks, the LogP of approximately 4.00 for Oxania Base [1] predicts preferential partitioning into the lipophilic skin and hair surface relative to the lower-LogP manzanate (LogP 2.67) [2]. This physicochemical property, combined with the 8-hour substantivity, suggests that Oxania Base will maintain perceptible fragrance on skin longer than lower-LogP fruity esters while avoiding the excessive tenacity of high-LogP materials that can cause olfactory fatigue or staining. Formulators should verify skin substantivity through panel testing, but the LogP-driven prediction provides a rational basis for selecting Oxania Base over manzanate or similar low-LogP fruity notes in leave-on product briefs where all-day fragrance perception is a consumer claim.

Halal- and Kosher-Compliant Fragrance Development for Middle Eastern and Global Certified Product Lines

In markets where Halal or Kosher certification is a mandatory gatekeeper requirement for cosmetic and personal care fragrance ingredients, Oxania Base 38230 offers verified Kosher and Halal certification [1] that is not universally documented for generic structural or functional analogs. Procurement teams developing fragrance portfolios for Middle Eastern, Southeast Asian, or Israeli markets, or for global brands with uniform certification policies, can specify Oxania Base without incurring the cost and delay of supplier-specific certification audits that would be required for uncertified alternatives. The tight 99–100% assay specification [2] further supports quality assurance documentation requirements typical of regulated consumer product supply chains.

Citrus-Grapefruit Reconstitution Bases Where Natural Oil Volatility and Cost Drive Synthetic Replacement

The odor description of Oxania Base—'a fresh and very natural green/fruity note of great strength that recalls the character of lemon and grapefruit' [1]—positions it as a synthetic reconstitution tool for grapefruit and lemon oil effects in functional products (shampoos, shower gels, household cleaners) where natural citrus oils suffer from rapid evaporation, pH instability, and cost volatility. Unlike dihydromyrcenol, which provides a simpler fresh-lime citrus character with 12-hour tenacity but lacks the grapefruit and tropical fruit complexity [2], Oxania Base delivers a multi-faceted citrus profile with a substantivity (8 hours) that is sufficient for rinse-off products while being more cost-effective than natural grapefruit oil at equivalent odor impact. The flash point of 47°C is also manageable for manufacturing environments handling fragrance raw materials.

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